4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound with the CAS Number: 1268520-92-8 . It has a molecular weight of 167.6 and its IUPAC name is 4-chloro-1-methyl-1H-pyrazolo [3,4-b]pyridine . It is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine” is represented by the linear formula: C7H6ClN3 . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Physical And Chemical Properties Analysis
“4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a solid substance . Unfortunately, other specific physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Corrosion Inhibition
Pyrazolopyridine derivatives, including variants of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Research demonstrated that these compounds, synthesized using ultrasonic irradiation, can effectively reduce corrosion, behaving as mixed-type inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).
Synthesis of Nucleosides
Various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides have been synthesized and their biological activities explored. This includes the development of methodologies for glycosylation, leading to the production of different nucleosides with potential biological implications (Sanghvi, Larson, Willis, Robins, & Revankar, 1989).
Development of Fused Polycyclic Compounds
Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines have been synthesized using a regioselective reaction facilitated by ultrasound irradiation. This synthesis approach is notable for its efficiency and high yields, contributing to the field of organic chemistry and pharmaceutical research (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Biomedical Applications
The biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including derivatives of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, have been extensively reviewed. These compounds present in two tautomeric forms and have been included in a wide range of biomedical research, highlighting their versatility and potential in this field (Donaire-Arias et al., 2022).
Antiviral Activity
Research into pyrazolo[3,4-b]pyridine derivatives has also included the synthesis and evaluation of their antiviral activities. Compounds synthesized using 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine have shown effectiveness against various viruses, indicating their potential use in antiviral drug development (Bernardino et al., 2007).
Synthesis of Bisphosphonates
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives for the development of new bisphosphonates, a class of compounds with potential biological interest, has been explored. This research contributes to the understanding and potential applications of bisphosphonates in medicine (Teixeira et al., 2013).
Fluorescence Properties
Studies have also been conducted on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their photophysical properties. This research is significant for the development of compounds with potential applications in fluorescence-based technologies and assays (Patil, Shelar, & Toche, 2011).
Antibacterial and Antitumor Evaluation
Pyrazoles, including pyrazolo[3,4-b]pyridines, have been synthesized and evaluated for their antibacterial and antitumor properties. This includes the assessment of bioactive pyrazoles in various biological contexts, further emphasizing the chemical's potential in pharmaceutical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Antileishmanial Activity
The antileishmanial activity of 1H-pyrazolo[3,4-b]pyridine derivatives has been explored, showing significant potential in the development of anti-Leishmania drugs. These studies contribute to understanding the role of these compounds in treating parasitic infections (Medeiros et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCQHBVGJNXHGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
1268520-92-8 | |
Record name | 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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